molecular formula C9H10FNO B2388694 3-(4-Fluorophenyl)propanamide CAS No. 25468-67-1

3-(4-Fluorophenyl)propanamide

Cat. No. B2388694
CAS RN: 25468-67-1
M. Wt: 167.183
InChI Key: WJCOGJNLGPGUTI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propanamide is a chemical compound with the molecular formula C9H11FN2O . It is also known by other names such as 3-Amino-3-(4-fluoro-phenyl)-propionamide . The molecular weight of this compound is 182.19 g/mol .


Molecular Structure Analysis

The InChI representation of 3-(4-Fluorophenyl)propanamide is InChI=1S/C9H11FN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13) . The Canonical SMILES representation is C1=CC (=CC=C1C (CC (=O)N)N)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)propanamide include a molecular weight of 182.19 g/mol, a XLogP3-AA of -0.2, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 3, an Exact Mass of 182.08554114 g/mol, a Monoisotopic Mass of 182.08554114 g/mol, a Topological Polar Surface Area of 69.1 Ų, a Heavy Atom Count of 13, and a Formal Charge of 0 .

Scientific Research Applications

Pharmacokinetics and Metabolism in Selective Androgen Receptor Modulators

3-(4-Fluorophenyl)propanamide, as a component of selective androgen receptor modulators (SARMs), has been examined for its pharmacokinetics and metabolism in rats. This research is crucial for understanding the compound's behavior in preclinical studies, especially its absorption, distribution, metabolism, and excretion (Wu et al., 2006).

Synthesis and Characterization in Hybrid Molecules

Studies involving the synthesis of hybrid molecules using components like 3-(4-Fluorophenyl)propanamide have been conducted. This includes creating novel compounds with potential therapeutic applications by combining different pharmacophores (Manolov et al., 2022).

Neurokinin-1 Receptor Antagonism

Research on 3-(4-Fluorophenyl)propanamide derivatives has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds have shown effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).

Metabolic Profiling in Drug Treatments

The compound's metabolic profile, including the formation of reactive toxic metabolites, has been investigated in the context of drug treatments such as prostate cancer therapy. This research is vital for understanding the drug's metabolic pathways and potential toxicities (Goda et al., 2006).

Pharmaceutical Dosage Detection

Studies have also focused on the detection of 3-(4-Fluorophenyl)propanamide in pharmaceutical dosages, utilizing techniques like mass spectrometry. This is significant for quality control and drug formulation analysis (Khan et al., 2015).

TRPV1 Antagonism

Research has been conducted on derivatives of 3-(4-Fluorophenyl)propanamide as TRPV1 antagonists, exploring their potential in treating conditions like pain and inflammation (Kim et al., 2018).

Anticonvulsant and Neurotoxicity Evaluation

Compounds like N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, which include 3-(4-Fluorophenyl)propanamide structures, have been evaluated for their anticonvulsant activities and neurotoxic effects. This research is essential for developing new therapeutic agents for epilepsy and related disorders (Kamal et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCOGJNLGPGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propanamide

Citations

For This Compound
27
Citations
AU Isakhanyan, NZ Akopyan, ZA Ovasyan… - Russian Journal of …, 2022 - Springer
N-Acylation of some primary alkyl-, aryl-, and heterocyclic amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride gave propanamide derivatives. The reaction of …
Number of citations: 2 link.springer.com
M Krátký, Š Štěpánková, K Vorčáková, L Navrátilová… - Bioorganic …, 2017 - Elsevier
A series of thirty novel N-acetylated fluorophenylalanine-based aromatic amides and esters was synthesized using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or phosphorus …
Number of citations: 9 www.sciencedirect.com
SM Meschwitz, ME Teasdale, A Mozzer, N Martin, J Liu… - Marine drugs, 2019 - mdpi.com
Quorum sensing (QS) antagonists have been proposed as novel therapeutic agents to combat bacterial infections. We previously reported that the secondary metabolite 3-methyl-N-(2′…
Number of citations: 7 www.mdpi.com
M Mansha, UU Kumari, Z Cournia, N Ullah - European Journal of Medicinal …, 2016 - Elsevier
In this study, a series of pyrazole-based structural analogues of GGTI-DU40 (1) have been synthesized and biologically evaluated for geranylgeranyltransferase 1 (GGT1) and …
Number of citations: 13 www.sciencedirect.com
K Biswas, A Li, JJ Chen, DC D'Amico… - Journal of medicinal …, 2007 - ACS Publications
The bradykinin B1 receptor is induced following tissue injury and/or inflammation. Antagonists of this receptor have been studied as promising candidates for treatment of chronic pain. …
Number of citations: 23 pubs.acs.org
WG Birolli, LL Zanin, DEQ Jimenez, ALM Porto - Marine biotechnology, 2020 - Springer
The organic synthesis has been driven by the need of sustainable processes, which also requires efficiency and cost-effectiveness. In this work, we described the synthesis of nine …
Number of citations: 11 link.springer.com
SP Kasturi, S Surarapu, S Uppalanchi… - European Journal of …, 2018 - Elsevier
Biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors is being reported for the first time. Forty-five derivatives (amides, di-amides and sulfonamides) were made …
Number of citations: 30 www.sciencedirect.com
H Takada, A Kaieda, M Tawada, T Nagino… - Journal of Medicinal …, 2019 - ACS Publications
Dysferlinopathies, which are muscular diseases caused by mutations in the dysferlin gene, remain serious medical problems due to the lack of therapeutic agents. Herein, we report the …
Number of citations: 7 pubs.acs.org
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com
JG Samaritoni, WL Scott, GG Anderson, K Marrs, A Ali… - papers.ssrn.com
Pseudomonas aeruginosa (Pa) infections are a serious cause of morbidity in cystic fibrosis patients. Synthesis of analogs of the reported Pa biofilm disassembler D-tyrosine (1) led to …
Number of citations: 0 papers.ssrn.com

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